molecular formula C14H17NO2 B7459110 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone

1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone

Cat. No. B7459110
M. Wt: 231.29 g/mol
InChI Key: VVYBBNYWQDNBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone, also known as ATE, is a chemical compound that has been studied for its potential applications in scientific research. ATE belongs to a class of compounds known as benzazepines, which have been found to have various biological activities.

Mechanism of Action

The mechanism of action of 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone as a dopamine D1 receptor agonist involves its ability to bind to and activate the receptor. This leads to an increase in the activity of the dopamine signaling pathway, which is involved in regulating various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone has been found to have various biochemical and physiological effects, including the ability to increase dopamine release in the brain, enhance cognitive function, and improve motor coordination. It has also been found to have potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D1 receptor. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone and its effects on various physiological and behavioral processes.

Synthesis Methods

The synthesis of 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-phenylethanol. This is followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with acetic anhydride to form 1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone.

Scientific Research Applications

1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have activity as a dopamine D1 receptor agonist, which may have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-(3-acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(16)13-4-3-12-5-7-15(11(2)17)8-6-14(12)9-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYBBNYWQDNBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCN(CC2)C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)ethanone

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